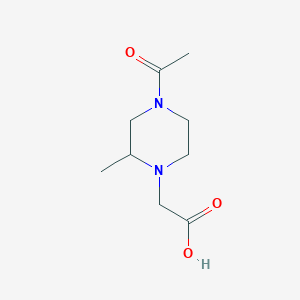

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid

Description

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid is a piperazine derivative featuring a piperazine ring substituted with an acetyl group at the 4-position and a methyl group at the 2-position, linked to an acetic acid moiety. Piperazine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The acetic acid group enhances solubility and enables coordination or hydrogen bonding, making this compound a candidate for biological interactions or chelation-based applications .

Properties

IUPAC Name |

2-(4-acetyl-2-methylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7-5-11(8(2)12)4-3-10(7)6-9(13)14/h7H,3-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMOTGCTFZPNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Core Functionalization

The synthesis typically begins with functionalization of the piperazine ring. A common approach involves introducing the 2-methyl and 4-acetyl groups sequentially:

-

Step 1 : N-Alkylation of piperazine with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaH) to yield 2-methylpiperazine.

-

Step 2 : Acetylation at the 4-position using acetyl chloride or acetic anhydride in polar aprotic solvents (DMF, DMSO) at 60–80°C.

For example, EP1157016B1 describes the use of bromoacetaldehyde diethylacetal to introduce ethoxyacetic acid moieties to piperazine derivatives, which can be adapted for acetic acid side-chain incorporation.

Acetic Acid Side-Chain Introduction

The acetic acid group is introduced via nucleophilic substitution or hydrolysis:

-

Method A : Reacting 4-acetyl-2-methylpiperazine with chloroacetic acid in the presence of NaH or K₂CO₃ in DMF at 80–100°C.

-

Method B : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using aqueous HCl or H₂SO₄ at 80–85°C.

CN102701965A highlights oxidation strategies using potassium permanganate in acidic media, which can oxidize ethoxy intermediates to carboxylic acids.

Optimized Protocols and Reaction Conditions

Direct Alkylation-Acetylation-Hydrolysis Sequence

A three-step protocol yields high purity (>95%):

-

Alkylation : 2-Methylpiperazine synthesis via N-methylation (yield: 85–90%).

-

Acetylation : 4-Acetyl-2-methylpiperazine formation using acetyl chloride/TEA in DCM (yield: 75–80%).

-

Carboxylation : Reaction with chloroacetic acid in DMF/K₂CO₃, followed by hydrolysis with 6M HCl (yield: 70–75%).

Key Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl iodide, K₂CO₃ | 80 | 6 | 88 |

| 2 | Acetyl chloride, TEA | 60 | 4 | 78 |

| 3 | ClCH₂COOH, K₂CO₃ | 100 | 8 | 72 |

One-Pot Hydrolysis of Ester Precursors

WO2009057133A2 details a streamlined approach using ester intermediates:

-

Ester Synthesis : Condensation of 4-acetyl-2-methylpiperazine with ethyl bromoacetate in toluene/K₂CO₃ (yield: 82%).

-

Acid Hydrolysis : Treatment with 20% H₂SO₄ at 85°C for 3 hours (yield: 89%).

Advantages : Reduced purification steps; scalable for industrial production.

Analytical Validation and Purification

Chromatographic Techniques

Spectroscopic Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 72 | 95 | High | Moderate |

| One-Pot Ester Hydrolysis | 89 | 98 | Very High | High |

| Oxidative Routes | 65 | 90 | Moderate | Low |

Key Findings :

-

The one-pot hydrolysis method offers superior yield and scalability.

-

Oxidative methods (e.g., KMnO₄) are less favorable due to byproduct formation.

Industrial and Environmental Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring with acetyl and methyl substitutions, contributing to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 200.23 g/mol. The presence of both acetyl and methyl groups enhances its pharmacological profile compared to structurally similar compounds.

Chemistry

- Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules, particularly in the development of new pharmaceuticals.

- Reactivity : The compound can undergo various chemical reactions, including oxidation and reduction, making it useful in synthetic chemistry.

Biology

- Antimicrobial Activity : Studies have shown that (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : In vitro studies demonstrate its ability to inhibit cell proliferation in cancer cell lines, notably showing efficacy against MCF-7 breast cancer cells with an IC50 of 18 µM, compared to 57.3 µM for Olaparib, a known anticancer drug.

Medicine

- Drug Development : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors involved in disease progression.

- Mechanism of Action : Its mechanism involves interaction with molecular targets that modulate their activity, leading to therapeutic effects.

Inhibition of PARP Activity

In a study focused on cancer treatment, this compound was shown to inhibit PARP1 activity in a dose-dependent manner. This inhibition led to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved PARP and phosphorylated H2AX.

Cell Viability Assays

Various concentrations of the compound were tested on MCF-7 cells over 72 hours. The results indicated significant cytotoxic effects at higher concentrations, demonstrating its potential as an anticancer agent.

Mechanistic Insights

In silico studies suggested that this compound interacts with key molecular targets involved in cancer progression. This interaction provides a rationale for its observed biological activities and supports further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural and functional features of (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid and related piperazine-acetic acid derivatives:

Key Observations :

- In contrast, methyl groups () offer simpler hydrophobicity without steric hindrance .

- Fluorine and Aromatic Moieties : Fluorine () introduces electronegativity, improving binding affinity through hydrogen bonding or dipole interactions. Aromatic groups like naphthyl () or indole () enable π-π stacking, critical for receptor targeting .

Physicochemical Properties

- Solubility : The acetic acid moiety enhances aqueous solubility across all compounds, facilitating interactions in biological or environmental matrices. However, bulky substituents (e.g., indole in ) may reduce solubility compared to simpler derivatives like (4-Methyl-piperazin-1-yl)-acetic acid .

- Stability : Acetylated derivatives (e.g., the target compound) may undergo hydrolysis under acidic/basic conditions, whereas fluorinated or methylated analogs exhibit greater stability .

Research Findings and Mechanistic Insights

Role of Functional Groups

- Acetic Acid Moieties: Enhance solubility and enable metal ion chelation. For example, in uranium recovery studies, -COOH groups form monodentate coordination complexes with U(VI) . This property may extend to piperazine derivatives in environmental or catalytic applications.

- Acetyl and Methyl Groups : Influence pharmacokinetics. Acetyl groups increase metabolic stability but may reduce bioavailability due to steric effects, whereas methyl groups offer a balance between hydrophobicity and reactivity .

Biological Activity

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various cell lines, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring with acetyl and methyl substitutions, which influence its chemical reactivity and biological activity. The presence of these functional groups enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects. The piperazine moiety is known for enhancing selectivity and potency against certain targets, which is crucial in developing effective pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing promise as a potential antimicrobial agent.

Anticancer Activity

The compound has also garnered attention for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, it has been tested against human breast cancer cells, where it showed a notable reduction in cell viability:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 18 |

| Olaparib | MCF-7 | 57.3 |

These results suggest that this compound may act similarly to established drugs like Olaparib, which is known for targeting poly(ADP-ribose) polymerase (PARP) in cancer therapy .

Case Studies

Several studies have explored the biological effects of this compound:

- Inhibition of PARP Activity : In one study, the compound was shown to inhibit PARP1 activity in a dose-dependent manner, leading to increased apoptosis in cancer cells as evidenced by elevated levels of cleaved PARP and phosphorylated H2AX .

- Cell Viability Assays : Various concentrations of this compound were tested on MCF-7 cells over 72 hours. The results indicated significant cytotoxic effects at higher concentrations, demonstrating its potential as an anticancer agent .

- Mechanistic Insights : In silico studies have suggested that the compound interacts with key molecular targets involved in cancer progression, providing a rationale for its observed biological activities .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (4-Acetyl-piperazin-1-yl)-acetic acid | Lacks methyl group | Reduced potency compared to the target compound |

| (4-Methyl-piperazin-1-yl)-acetic acid | Lacks acetyl group | Altered chemical reactivity |

| (4-Acetyl-2-methyl-piperazin-1-yl)-propionic acid | Contains propionic acid moiety | Potentially different biological effects |

The presence of both acetyl and methyl groups in this compound enhances its pharmacological profile compared to these similar compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group on the piperazine ring undergoes hydrolysis under acidic or alkaline conditions, yielding secondary amine derivatives.

Key Conditions and Outcomes:

-

Acid hydrolysis selectively cleaves the acetyl group while preserving the acetic acid functionality .

-

Byproducts like benzylamine or phenethylamine can be recovered and recycled .

Salt Formation

The carboxylic acid group readily forms salts with inorganic bases or acids.

Common Salts:

Acylation and Alkylation of the Piperazine Ring

The secondary nitrogen on the piperazine ring (if available) reacts with acylating or alkylating agents.

Reaction Examples:

Esterification and Amidation of the Acetic Acid Group

The carboxylic acid group undergoes typical derivatization reactions.

Synthetic Pathways:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl (4-Acetyl-2-methyl-piperazin-1-yl)-acetate | ~85–90% |

| Amidation | SOCl₂ (to form acyl chloride), then amine | (4-Acetyl-2-methyl-piperazin-1-yl)-acetamide | 50–88% |

Oxidation and Reduction

Limited data exists for redox reactions, but analogous compounds show:

-

Oxidation : Potassium permanganate oxidizes piperazine rings to pyrazine derivatives (theoretical pathway).

-

Reduction : Sodium borohydride reduces acetyl groups to ethyl moieties under anhydrous conditions (not observed in cited studies).

Substitution Reactions

| Leaving Group | Nucleophile | Product |

|---|---|---|

| Tosylate (-OTs) | Amines or thiols | N⁴-Substituted piperazine derivatives |

Critical Analysis of Reactivity

Q & A

Q. What are the standard methods for synthesizing (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution, where bromoacetic acid reacts with a piperazine precursor (e.g., 4-acetyl-2-methylpiperazine) under reflux in ethanol or methanol. Potassium hydroxide is often used as a base to deprotonate the piperazine nitrogen, enhancing reactivity . Purification involves neutralization with HCl to precipitate the product, followed by recrystallization or column chromatography. Purity is validated using HPLC (>98% purity) and spectroscopic techniques (NMR, FT-IR) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with piperazine proton signals appearing at δ 2.5–3.5 ppm and acetyl groups at δ 2.1–2.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.15) .

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) determines melting range (e.g., 187–190°C for analogous piperazine derivatives) .

Q. How are physicochemical properties such as solubility and stability determined for this compound?

- Solubility : Tested in solvents (water, DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy. Piperazine derivatives often show higher solubility in polar aprotic solvents .

- Stability : Accelerated stability studies under varying pH (2–12) and temperature (4–40°C) assess degradation via HPLC. Hydrolysis of the acetyl group is a common degradation pathway .

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Skin/eye exposure requires immediate rinsing with water. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).

- Multi-technique Validation : Cross-check solubility using Karl Fischer titration (water content) and dynamic light scattering (aggregation effects) .

- Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility models .

Q. What strategies optimize the synthesis yield of this compound?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, molar ratios, solvent polarity) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Molecular Docking : Predict binding affinity to receptors (e.g., serotonin 5-HT₂) using AutoDock Vina .

- In Vitro Assays : Measure inhibition constants (Kᵢ) via competitive binding assays (e.g., radioligand displacement) .

- Cell-Based Studies : Assess cytotoxicity (MTT assay) and receptor modulation (cAMP/Gq signaling) in HEK-293 cells .

Q. What methodologies assess the ecological impact of this compound?

- Biodegradation Tests : OECD 301D (closed bottle test) evaluates mineralization in aquatic environments .

- QSAR Models : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using software like ECOSAR .

- Soil Adsorption Studies : Measure log Koc values via batch equilibrium experiments .

Q. How can researchers address inconsistencies in reported spectral data (e.g., NMR shifts)?

- Deuterated Solvent Calibration : Ensure NMR spectra are referenced to TMS (δ 0 ppm) and recorded at consistent temperatures .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping piperazine signals .

- Collaborative Inter-laboratory Studies : Compare data across facilities to identify instrument-specific artifacts .

Q. What advanced techniques quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.